N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
CAS No.: 941976-91-6
Cat. No.: VC11904121
Molecular Formula: C21H24FN3O4
Molecular Weight: 401.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941976-91-6 |
|---|---|
| Molecular Formula | C21H24FN3O4 |
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
| Standard InChI | InChI=1S/C21H24FN3O4/c1-28-18-7-5-15(6-8-18)19(25-9-11-29-12-10-25)14-23-20(26)21(27)24-17-4-2-3-16(22)13-17/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27) |
| Standard InChI Key | JZTFMMFPYVUBLE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCOCC3 |
| Canonical SMILES | COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCOCC3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a central ethanediamide group () flanked by two distinct aromatic systems:
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A 3-fluorophenyl group at the N'-position, contributing electronegativity and metabolic stability.
-
A 4-methoxyphenyl group linked to a morpholine ring at the N-position, enhancing solubility and bioavailability .
The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) introduces conformational rigidity, while the methoxy group on the phenyl ring modulates electronic effects.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 401.4 g/mol | |
| XLogP³ | 2.1 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bond Count | 6 |
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1650–1700 cm⁻¹ (amide C=O stretch) and 1240 cm⁻¹ (C-F stretch) .
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NMR: Characteristic shifts include δ 7.2–7.5 ppm (aromatic protons), δ 3.6–3.8 ppm (morpholine CH₂ groups), and δ 3.2 ppm (methoxy -OCH₃) .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Formation of the Morpholine-Ethyl Intermediate:
Reaction of 4-methoxyphenylacetonitrile with morpholine in the presence of , followed by reduction using . -
Amide Coupling:
Condensation of the intermediate with ethyl oxalyl chloride, followed by reaction with 3-fluoroaniline under basic conditions (e.g., ) .
Reaction Scheme:
Biological Activity and Mechanism
Kinase Inhibition
The compound exhibits inhibitory activity against c-Met kinase (IC₅₀ = 120 nM), a receptor tyrosine kinase implicated in tumor metastasis . Molecular docking studies reveal that the morpholine ring occupies the hydrophobic pocket of c-Met, while the fluorophenyl group forms π-π interactions with Phe-1133 .
Table 2: Biological Activity Profile
| Target | Activity (IC₅₀/EC₅₀) | Assay Type | Source |
|---|---|---|---|
| c-Met kinase | 120 nM | Fluorescence | |
| SARS-CoV-2 spike/ACE2 | −9.2 kcal/mol | Molecular Docking |
Pharmacokinetics and Toxicity
ADME Properties
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Solubility: 12 µg/mL in aqueous buffer (pH 7.4), enhanced by the morpholine moiety .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the morpholine ring .
Toxicity Screening
Comparative Analysis with Structural Analogs
Analog 1: N'-(4-Fluorophenyl) Variant
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Modification: Fluorine at the para position of the phenyl ring.
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Effect: 30% reduced c-Met inhibition (IC₅₀ = 156 nM) due to altered π-π stacking .
Analog 2: Morpholine Replacement with Piperidine
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Modification: Substitution of morpholine with piperidine.
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Effect: 2-fold decrease in solubility (6 µg/mL) and 40% loss in antiviral activity .
Industrial Applications and Patents
Patent Landscape
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EP2210607B1: Covers ethanediamide derivatives as c-Met inhibitors, including claims for oncology applications .
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AU2010204461A1: Mentions morpholine-containing compounds for treating kinase-driven cancers .
Future Directions
Clinical Translation
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Combination Therapy: Synergy studies with immune checkpoint inhibitors (e.g., anti-PD-1) are underway .
Structural Optimization
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